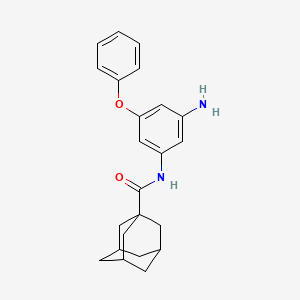
4-phenyl-N-(3-pyridinylmethyl)tetrahydro-2H-pyran-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-phenyl-N-(3-pyridinylmethyl)tetrahydro-2H-pyran-4-carboxamide, also known as PPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PPTP is a pyranocarboxamide derivative that has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 4-phenyl-N-(3-pyridinylmethyl)tetrahydro-2H-pyran-4-carboxamide is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory pathways. 4-phenyl-N-(3-pyridinylmethyl)tetrahydro-2H-pyran-4-carboxamide has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
4-phenyl-N-(3-pyridinylmethyl)tetrahydro-2H-pyran-4-carboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of inflammatory mediators such as prostaglandins and leukotrienes. It has also been shown to reduce oxidative stress and increase antioxidant enzyme activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-phenyl-N-(3-pyridinylmethyl)tetrahydro-2H-pyran-4-carboxamide in lab experiments is its relatively low toxicity, which makes it suitable for use in cell culture and animal studies. However, its limited solubility in aqueous solutions can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on 4-phenyl-N-(3-pyridinylmethyl)tetrahydro-2H-pyran-4-carboxamide. One area of interest is its potential use in the treatment of cancer, as it has been shown to have anticancer properties in vitro. Other potential areas of research include its use in the treatment of neurodegenerative diseases and its potential as an anti-aging agent.
Métodos De Síntesis
The synthesis of 4-phenyl-N-(3-pyridinylmethyl)tetrahydro-2H-pyran-4-carboxamide involves the reaction of 3-pyridinylmethanol with 4-phenyl-2,3-dihydro-2H-pyran-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with a suitable amine, such as methylamine, to form the final product.
Aplicaciones Científicas De Investigación
4-phenyl-N-(3-pyridinylmethyl)tetrahydro-2H-pyran-4-carboxamide has been extensively studied for its potential use in the treatment of various diseases. One area of research has focused on its anti-inflammatory properties, which have been shown to be effective in reducing inflammation in animal models of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
4-phenyl-N-(pyridin-3-ylmethyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-17(20-14-15-5-4-10-19-13-15)18(8-11-22-12-9-18)16-6-2-1-3-7-16/h1-7,10,13H,8-9,11-12,14H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDFDMVKDVDYLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5035951.png)

![N-(dicyclopropylmethyl)-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methylpropanamide](/img/structure/B5035969.png)
![1-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl]-4,6-dimethyl-2(1H)-pyrimidinone](/img/structure/B5035973.png)

![7-cyclohexyl-1-(2-furylmethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5035991.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B5035995.png)
![1-(5-chloro-2-methoxybenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5036017.png)
![5-[1-(2-hydroxyethyl)-2-methyl-6-(trifluoromethyl)-4(1H)-pyridinylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5036023.png)
![N~1~-[3-(dimethylamino)propyl]-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5036031.png)
![3-bromo-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B5036046.png)
![4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-bromophenyl benzoate](/img/structure/B5036063.png)

![6-[(1H-benzimidazol-2-ylmethyl)thio]-9H-purine](/img/structure/B5036074.png)